molecular formula C19H29NO3 B14404426 N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine CAS No. 88035-13-6

N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine

Cat. No.: B14404426
CAS No.: 88035-13-6
M. Wt: 319.4 g/mol
InChI Key: ZIMIWVCFKVABBF-SLTAFYQDSA-N
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Description

N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group substituted with a 4-methylcyclohexyl group and an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylcyclohexanol with propan-2-yl bromide in the presence of a base such as potassium carbonate to form 2-(4-methylcyclohexyl)propan-2-yl ether.

    Coupling Reaction: The intermediate is then coupled with 4-hydroxybenzaldehyde using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired phenyl ether.

    Amino Acid Formation: The final step involves the reaction of the phenyl ether with L-alanine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the phenyl group, potentially converting it to a cyclohexyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanol.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound with applications in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and enzymes.

Medicine:

  • Potential applications in the development of new pharmaceuticals, particularly as a precursor to drugs targeting specific receptors or enzymes.
  • Explored for its potential anti-inflammatory and analgesic properties.

Industry:

  • Used in the development of new materials with specific properties, such as polymers or coatings.
  • Investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenyl and alanine moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

    N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-D-alanine: The D-enantiomer of the compound, which may exhibit different biological activity and properties.

    N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-glycine: A similar compound with a glycine moiety instead of alanine, potentially leading to different reactivity and applications.

    N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-serine: A compound with a serine moiety, which may have different interactions with biological targets.

Uniqueness: N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine is unique due to its specific structural features, such as the presence of a 4-methylcyclohexyl group and an alanine moiety

Properties

CAS No.

88035-13-6

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-2-[4-[2-(4-methylcyclohexyl)propan-2-yloxy]anilino]propanoic acid

InChI

InChI=1S/C19H29NO3/c1-13-5-7-15(8-6-13)19(3,4)23-17-11-9-16(10-12-17)20-14(2)18(21)22/h9-15,20H,5-8H2,1-4H3,(H,21,22)/t13?,14-,15?/m0/s1

InChI Key

ZIMIWVCFKVABBF-SLTAFYQDSA-N

Isomeric SMILES

CC1CCC(CC1)C(C)(C)OC2=CC=C(C=C2)N[C@@H](C)C(=O)O

Canonical SMILES

CC1CCC(CC1)C(C)(C)OC2=CC=C(C=C2)NC(C)C(=O)O

Origin of Product

United States

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